Dimethyl-alpha-cyclodextrin

Description

Evolution and Academic Significance of Cyclodextrins

The journey of cyclodextrins began in 1891 with their discovery by Antoine Villers as products of starch degradation. mdpi.com However, it was the pioneering work of Franz Schardinger in the early 20th century that laid the foundation for cyclodextrin (B1172386) chemistry. mdpi.com For decades, researchers like Hans Pringsheim delved into the ability of cyclodextrins to form stable aqueous complexes with various chemicals. wikipedia.org These cyclic oligosaccharides, composed of glucose units linked by α-1,4 glycosidic bonds, are produced through enzymatic conversion of starch. wikipedia.orgwikipedia.org

Their academic significance burgeoned from their unique structure: a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. mdpi.commdpi.com This architecture allows them to encapsulate a wide variety of guest molecules, a process central to supramolecular chemistry. mdpi.comnih.gov This "host-guest" chemistry has been the driving force behind their extensive study and application in diverse fields, including pharmaceuticals, food science, and materials science. mdpi.comnih.govresearchgate.net The ability to form inclusion complexes has been particularly instrumental in enhancing the solubility, stability, and bioavailability of poorly water-soluble compounds. nih.govnih.govmdpi.com

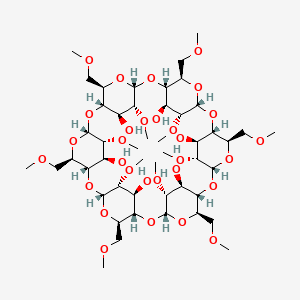

Structural Distinctions of Alpha-Cyclodextrin (B1665218)

Alpha-cyclodextrin (α-CD) is the smallest of the three common native cyclodextrins, consisting of six α-D-glucopyranose units. wikipedia.orgwikipedia.org This arrangement forms a torus-shaped molecule with a relatively rigid, truncated cone structure. mdpi.commdpi.com The exterior of the cone is hydrophilic due to the presence of primary and secondary hydroxyl groups, rendering α-CD water-soluble. mdpi.comwikipedia.org In contrast, the inner cavity is hydrophobic, lined by ether-like glycosidic oxygen bridges and C-H groups. mdpi.com

The key distinguishing feature of α-CD is the size of its internal cavity, which has a diameter of approximately 4.7 to 5.3 Å. mdpi.com This smaller cavity size, compared to its beta- and gamma-cyclodextrin (B1674603) counterparts, dictates the size and shape of the guest molecules it can effectively encapsulate. mdpi.comnih.gov This selectivity is a cornerstone of its utility in research, allowing for precise molecular recognition and complexation.

| Property | Alpha-Cyclodextrin (α-CD) | Beta-Cyclodextrin (B164692) (β-CD) | Gamma-Cyclodextrin (γ-CD) |

|---|---|---|---|

| Number of Glucose Units | 6 wikipedia.orgwikipedia.org | 7 wikipedia.org | 8 wikipedia.org |

| Cavity Diameter (Å) | 4.7 - 5.3 mdpi.com | 6.0 - 6.5 mdpi.com | 7.5 - 8.3 |

| Water Solubility at 25°C (g/100 mL) | 14.5 mdpi.com | 1.85 | 23.2 |

Academic Rationale for Dimethylation of Alpha-Cyclodextrin

The chemical modification of native cyclodextrins, such as α-CD, is a common strategy to enhance their properties for specific research applications. wikipedia.orgnih.gov Dimethylation, the process of substituting hydroxyl groups with methyl groups, is a particularly significant modification that has garnered considerable academic interest.

Impact of Methylation on Cavity Properties for Research Applications

The methylation of α-CD, resulting in dimethyl-alpha-cyclodextrin (DM-α-CD), profoundly alters its physicochemical properties. Specifically, the substitution of hydroxyl groups with methyl groups at the 2 and 6 positions of the glucose units increases the hydrophobicity of the cavity. capes.gov.brmdpi.com This enhanced hydrophobicity can lead to stronger binding of nonpolar guest molecules within the cavity. capes.gov.br

Furthermore, methylation disrupts the intramolecular hydrogen bonding network present in the native α-CD, which can increase the flexibility of the molecule. rsc.org This increased flexibility can, in some cases, allow for the accommodation of a wider range of guest molecules than the more rigid parent α-CD. Research has shown that methylated cyclodextrins often form more stable inclusion complexes in aqueous solutions compared to their unmodified counterparts. capes.gov.br These altered cavity properties make DM-α-CD a valuable tool for studying and manipulating molecular interactions in various research contexts, such as in the development of sensitive detection methods and in probing cellular processes. carbohyde.comresearchgate.net

Comparative Analysis with Other Cyclodextrin Derivatives in Scholarly Contexts

In the landscape of cyclodextrin derivatives, DM-α-CD is often compared with other modified cyclodextrins, such as hydroxypropyl-α-cyclodextrin (HP-α-CD) and randomly methylated-α-cyclodextrin (RAMEA). Each derivative possesses distinct properties that make it suitable for different research applications.

For instance, while methylation generally increases the ability of cyclodextrins to interact with lipids, studies have shown that the specific type of methylation matters. researchgate.net In some biological research, DM-α-CD has been shown to be more effective at certain tasks, such as inducing sperm capacitation by removing phospholipids (B1166683), than other cyclodextrin derivatives. carbohyde.com Conversely, hydroxypropylation is known to reduce the hemolytic activity of α-CD, making HP-α-CD a preferred choice in certain biological studies where cell membrane integrity is a primary concern. nih.gov

Structure

2D Structure

Properties

CAS No. |

51166-72-4 |

|---|---|

Molecular Formula |

C48H84O30 |

Molecular Weight |

1141.2 g/mol |

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,33,35,37,39,41-hexol |

InChI |

InChI=1S/C48H84O30/c1-55-13-19-31-25(49)37(61-7)43(67-19)74-32-20(14-56-2)69-45(39(63-9)26(32)50)76-34-22(16-58-4)71-47(41(65-11)28(34)52)78-36-24(18-60-6)72-48(42(66-12)30(36)54)77-35-23(17-59-5)70-46(40(64-10)29(35)53)75-33-21(15-57-3)68-44(73-31)38(62-8)27(33)51/h19-54H,13-18H2,1-12H3/t19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |

InChI Key |

GTXJHJOCVPTNTP-MLJFYOOPSA-N |

SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(O2)C(C7O)OC)COC)COC)COC)COC)COC)OC)O |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)OC)COC)COC)COC)COC)COC)OC)O |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(O2)C(C7O)OC)COC)COC)COC)COC)COC)OC)O |

Synonyms |

dimethyl-alpha-cyclodextrin |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Methodologies for Dimethyl Alpha Cyclodextrin

Controlled Methylation Strategies for Alpha-Cyclodextrin (B1665218)

The synthesis of dimethyl-alpha-cyclodextrin relies on controlled methylation of the parent alpha-cyclodextrin (α-CD), a molecule composed of six glucopyranose units. Each glucose unit possesses hydroxyl groups at the 2, 3, and 6 positions, offering multiple sites for reaction. beilstein-journals.org Achieving specific methylation patterns is a significant chemical challenge due to the competing reactivity of these hydroxyl groups. encyclopedia.pub Strategies to control methylation often involve multi-step processes that leverage the differential reactivity of the hydroxyl groups or employ protecting groups to block certain positions while others are methylated.

Regioselective Synthesis Approaches

Regioselective synthesis aims to modify specific hydroxyl groups on the cyclodextrin (B1172386) framework. The primary hydroxyl groups at the C6 position are generally more nucleophilic and less sterically hindered than the secondary hydroxyls at the C2 and C3 positions, making them more reactive. encyclopedia.pub However, achieving selective methylation often requires more than simply controlling reaction conditions.

One of the primary strategies involves the use of protection-deprotection sequences. encyclopedia.pub For instance, a common approach is to selectively protect the more reactive primary hydroxyls, perform methylation on the secondary hydroxyls, and then deprotect the primary positions for subsequent modification or to yield the final product. encyclopedia.pub A specific method involves the regioselective silylation of alpha-cyclodextrin with tert-butyldimethylsilyl chloride, which yields the hexakis(6-O-tert-butyldimethylsilyl) derivative. tandfonline.com This silyl-protected intermediate can then be subjected to methylation on the secondary hydroxyl groups. tandfonline.com Another approach uses a perbenzylation and selective debenzylation strategy to free up a single hydroxyl group on the primary rim for targeted derivatization. mdpi.com

The choice of solvent can also profoundly influence regioselectivity. For example, in the allylation of β-cyclodextrin, using dimethyl sulfoxide (B87167) (DMSO) as a solvent leads to almost exclusive substitution at the 2-O-position, whereas using N,N-dimethylformamide (DMF) results in over 95% substitution at the 6-O-position. mdpi.com Such solvent effects are critical in directing the reaction to the desired hydroxyl group. Furthermore, intermediates like per-6-halo or per-6-sulfonyl cyclodextrins are valuable for further regioselective functionalization. encyclopedia.pub For example, hexakis(6-O-arenesulfonyl)-α-cyclodextrin serves as a key intermediate for modifications at the primary rim. nih.govjst.go.jp

Methods for Differential Substitution Patterns

Creating cyclodextrins with two or more different substituents, or with a specific number and arrangement of the same substituent, presents the additional challenge of forming multiple regioisomers. encyclopedia.pub For example, the synthesis of a di-substituted α-CD can result in three main regioisomers: the 6A,6B- (adjacent), 6A,6C- (alternate), and 6A,6D- (opposite) isomers. beilstein-journals.org

The separation and characterization of these isomers are crucial. Techniques like ultra-fast liquid chromatography (UFLC) have been successfully used to separate regioisomers of di- and tri-substituted α-CDs. beilstein-journals.org The formation of these isomers can be influenced by steric hindrance from existing substituents. Studies on the tritylation of α-CD showed that the bulky trityl group on one glucose unit sterically hinders the reaction on the adjacent C(6)-OH group in a counter-clockwise direction, thus influencing the position of the next substitution. beilstein-journals.org

Controlling the degree of substitution (DS), which is the average number of substituents per cyclodextrin molecule, is another key aspect. This can be managed by adjusting the molar ratio of the methylating agent to the cyclodextrin starting material. google.com For instance, different molar ratios can be used to target an average degree of substitution from 2 to 12. google.com

| Strategy | Description | Example/Key Reagents | Outcome |

| Protection/Deprotection | Involves protecting more reactive hydroxyls (e.g., C6-OH) to allow reaction at less reactive sites (C2/C3-OH), followed by removal of the protecting group. encyclopedia.pubtandfonline.com | tert-butyldimethylsilyl chloride, Benzyl chloride | Selective methylation of secondary or primary hydroxyls. tandfonline.commdpi.com |

| Solvent-Directed Synthesis | The choice of solvent can alter the site of substitution. mdpi.com | Dimethyl sulfoxide (DMSO) vs. N,N-dimethylformamide (DMF) | Preferential substitution at C2-OH or C6-OH. mdpi.com |

| Steric Hindrance Control | Using bulky substituents to direct subsequent reactions to less hindered positions. beilstein-journals.org | Trityl chloride | Influences the formation of specific regioisomers (e.g., favors AC and AD isomers over AB). beilstein-journals.org |

| Stoichiometric Control | Adjusting the molar ratio of reactants to control the average number of substituents per cyclodextrin molecule. google.com | Varying molar ratio of methylating agent to α-CD | Control over the average degree of substitution (DS). google.com |

Advancements in Green Chemistry for this compound Synthesis

Traditional synthesis of cyclodextrin derivatives often involves high-boiling solvents and energy-intensive purification processes, which are not environmentally friendly. mdpi.comnih.gov In response, green chemistry principles have been applied to develop more sustainable synthetic routes.

Mechanochemical Derivatization Techniques

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a powerful green alternative. mdpi.comnih.gov A key advantage of this technique is the significant reduction or complete elimination of solvents, which makes the synthesis more economical and environmentally benign. nih.gov High-energy ball milling can be used for the derivatization of cyclodextrins, often resulting in higher yields and simpler workup procedures compared to classical solution-based methods. mdpi.com

The absence of a solvent in mechanochemical reactions can also lead to different reaction pathways and the formation of products that are difficult to obtain under solution conditions. nih.govmdpi.com This solid-state reactivity allows for the preparation of various CD derivatives, including randomly substituted ones. mdpi.com For example, the solvent-free synthesis of α-cyclodextrin nanosponges has been successfully scaled up using a planetary ball mill, demonstrating the industrial potential of this green technique. mdpi.com

Solvent-Free and Reduced-Solvent Reaction Pathways

Solvent-free reaction conditions are a cornerstone of green cyclodextrin chemistry. nih.gov Besides mechanochemistry, other solvent-free methods include reactions in a molten state (bulk polymerization). beilstein-journals.org These approaches not only reduce waste but can also suppress side reactions, such as the hydrolysis of reactants. nih.gov

In some cases, a reduced-solvent approach is beneficial. A high-yield, one-pot synthesis of permethylated α-cyclodextrin-based polyrotaxane was achieved in a hydrocarbon solvent under heterogeneous conditions, which proved more efficient than some other organic solvents. acs.org Another technique is liquid-assisted grinding, where catalytic amounts of a solvent are added to facilitate the reaction between solid reactants. nih.gov These methods represent a significant step towards more sustainable chemical production. mdpi.comnih.gov

| Parameter | Conventional Solution-Based Synthesis | Green Mechanochemical Synthesis |

| Solvent Use | Often requires high-boiling and/or large volumes of solvents. nih.gov | Solvent-free or significantly reduced solvent use. mdpi.comnih.gov |

| Energy Consumption | Purification and solvent removal can be highly energy-intensive. mdpi.com | Generally lower energy requirements. mdpi.com |

| Reaction Efficiency | Yields can be variable; side reactions are common. nih.gov | Often results in higher yields and fewer side reactions. mdpi.com |

| Work-up/Purification | Can be complex and costly. mdpi.com | Simpler and more economical work-up. encyclopedia.pubmdpi.com |

| Product Scope | Limited by solubility of reactants and products. nih.gov | Allows preparation of derivatives difficult to produce in solution. nih.govmdpi.com |

Preparation of Specific this compound Isomers

The term "this compound" can refer to a variety of isomers depending on which of the 18 hydroxyl groups of α-cyclodextrin are methylated and how many are methylated. The preparation of a single, pure isomer is a complex task requiring precise regioselective synthesis.

One specific isomer is the fully substituted 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-Dodeca-O-methyl-α-cyclodextrin , also known as permethylated α-cyclodextrin. epa.gov This derivative is typically synthesized by reacting α-cyclodextrin with a large excess of a methylating agent under strongly basic conditions to ensure all hydroxyl groups are substituted. rsc.org

The synthesis of partially methylated isomers with defined substitution patterns requires the regioselective strategies discussed previously. For example, to synthesize a specific di-O-methyl-α-cyclodextrin, such as the 6A,6D-di-O-methyl-α-cyclodextrin, one could adapt methods used for analogous substitutions like tritylation. beilstein-journals.org This would involve reacting α-cyclodextrin with a controlled amount of a methylating agent and then undertaking a meticulous separation of the resulting mixture of mono-, di-, and tri-methylated products, as well as the different regioisomers of the dimethylated fraction, using advanced chromatographic techniques like UFLC or HPLC. beilstein-journals.org The identity of each isolated isomer would then be confirmed using spectroscopic methods, primarily 2D NMR, to establish which glucose units bear the methyl groups. beilstein-journals.org

Another example is the synthesis of hexakis(2,3-di-O-methyl)-α-cyclodextrin. This can be achieved by first protecting all the primary C6-hydroxyls using a reagent like tert-butyldimethylsilyl chloride. tandfonline.com With the primary positions blocked, the secondary C2 and C3 hydroxyls can be methylated. Finally, removal of the silyl (B83357) protecting groups from the C6 positions would yield the desired isomer.

Mono- and Per-Substituted Derivatives

The synthesis of this compound derivatives can be broadly categorized into methods that yield either mono-substituted or per-substituted products. The choice of method depends on the desired degree of substitution and the specific hydroxyl groups to be modified.

Per-substitution , which involves the modification of all similar hydroxyl groups, is often achieved through reactions with an excess of a derivatizing agent under forcing conditions. A common example is the synthesis of heptakis(2,6-di-O-methyl)-alpha-cyclodextrin. This is typically accomplished by treating alpha-cyclodextrin with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a strong base such as sodium hydride or barium hydroxide (B78521) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netgoogle.com One process describes the methylation of β-cyclodextrin with dimethyl sulfate in the presence of an alkali metal hydroxide at temperatures between -10 and 0 °C to produce heptakis(2,6-di-O-methyl)-β-cyclodextrin with a high degree of selectivity. google.com

Mono-substitution , the selective modification of a single hydroxyl group, requires more precise control over reaction conditions. The primary hydroxyl groups at the C-6 position are the most reactive and sterically accessible, making them the primary targets for monosubstitution. pharmaexcipients.comnih.gov A widely used strategy for achieving mono-6-substitution is the initial tosylation of the native cyclodextrin. mdpi.comencyclopedia.pub For instance, reacting α-cyclodextrin with a limited amount of p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) can selectively yield mono-6-O-tosyl-α-cyclodextrin. mdpi.com This tosylated intermediate is a versatile precursor for introducing a variety of functional groups via nucleophilic substitution. beilstein-journals.orgrsc.org

To achieve substitution at the less reactive secondary hydroxyl groups (C-2 and C-3), protection-deprotection strategies are often employed. cuni.czmdpi.com For example, the primary hydroxyl groups can be selectively protected with a bulky group like tert-butyldimethylsilyl (TBDMS). springernature.com The subsequent methylation of the secondary hydroxyls followed by the removal of the TBDMS protecting group allows for the synthesis of derivatives specifically methylated at the 2 and 3 positions. A process for the straightforward synthesis of per(6-O-tert-butyldimethylsilyl)-α-, β-, and γ-cyclodextrins has been developed, providing key intermediates for the selective functionalization of the secondary face of the macrocycles. springernature.com

| Derivative | Synthesis Method | Key Reagents | Reference |

| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Permethylation | β-cyclodextrin, Dimethyl sulfate, Sodium hydroxide | google.com |

| Mono-6-O-tosyl-α-cyclodextrin | Monotosylation | α-cyclodextrin, p-toluenesulfonyl chloride, Pyridine | mdpi.com |

| Per(6-O-tert-butyldimethylsilyl)-α-cyclodextrin | Silylation | α-cyclodextrin, tert-butyldimethylsilyl chloride, Pyridine | springernature.com |

Functionalization with Additional Chemical Moieties

The versatility of this compound is greatly enhanced by its functionalization with a diverse array of chemical moieties. These modifications can introduce new functionalities, such as charges, reactive handles for further conjugation, or polymeric chains.

A common route to functionalization is through the conversion of hydroxyl groups into other functional groups. pharmaexcipients.com For instance, the tosylated derivatives mentioned previously are excellent electrophiles for nucleophilic substitution reactions. beilstein-journals.orgrsc.org Reaction with sodium azide (B81097) yields an azido (B1232118) derivative, which can be subsequently reduced to an amine. nih.govbeilstein-journals.org This mono-6-amino-6-deoxy-cyclodextrin is a valuable building block for attaching other molecules. nih.gov A detailed protocol for the synthesis of mono-6-amino-6-deoxy-alpha-, beta-, and gamma-cyclodextrin (B1674603) hydrochlorides has been described, involving tosylation, azidation, reduction, and salt formation. nih.gov

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for attaching a wide variety of molecules to cyclodextrins. rsc.org An azide-modified cyclodextrin can be readily "clicked" with an alkyne-containing molecule, forming a stable triazole linkage.

Furthermore, this compound can be functionalized with polymer chains to create cyclodextrin-polymer conjugates. mdpi.com These can be synthesized by either "grafting to" or "grafting from" methods. In the "grafting to" approach, a pre-formed polymer with a reactive end group is attached to the cyclodextrin. rsc.org In the "grafting from" method, an initiator for polymerization is first attached to the cyclodextrin, and the polymer chains are then grown from the cyclodextrin core. rsc.org

The introduction of charged groups is another important functionalization strategy. This can be achieved by reacting a mono-tosylated cyclodextrin with amines to introduce cationic charges. For example, reaction with trimethylamine (B31210) can yield a quaternary ammonium (B1175870) derivative. beilstein-journals.org A series of monosubstituted tetraalkylammonium cyclodextrin derivatives have been synthesized, with an emphasis on scalability. cuni.cz

| Functionalization Strategy | Key Intermediate | Reaction Type | Resulting Moiety | Reference |

| Amination | Mono-6-tosyl-cyclodextrin | Nucleophilic substitution with azide, followed by reduction | Primary amine | nih.govbeilstein-journals.org |

| Click Chemistry | Mono-6-azido-cyclodextrin | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Triazole-linked moiety | rsc.org |

| Polymer Conjugation | Cyclodextrin with initiator group | Atom Transfer Radical Polymerization (ATRP) | Polymer chains | rsc.org |

| Cationic Functionalization | Mono-6-tosyl-cyclodextrin | Nucleophilic substitution with amines | Quaternary ammonium | beilstein-journals.orgcuni.cz |

Supramolecular Host Guest Chemistry of Dimethyl Alpha Cyclodextrin

Fundamental Principles of Inclusion Complex Formation

The formation of an inclusion complex between a host molecule, such as dimethyl-alpha-cyclodextrin, and a guest molecule is a dynamic and reversible process governed by the principles of supramolecular chemistry. This phenomenon involves the encapsulation of a guest molecule, or a portion of it, within the internal cavity of the cyclodextrin (B1172386). The process is not dependent on the formation of covalent bonds but is instead driven by a collection of weaker, non-covalent interactions. nih.gov The stability of the resulting host-guest assembly is dictated by the geometric and chemical compatibility between the host and guest, as well as the collective strength of the intermolecular forces at play. oatext.com

Cyclodextrins, including the alpha-variant, are cyclic oligosaccharides that form a truncated cone or torus shape. mdpi.com This structure features a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface, which is decorated with hydroxyl groups. oatext.comnih.gov The hydrophobic interior is capable of accommodating appropriately sized guest molecules, shielding them from the surrounding aqueous environment. mdpi.com The methylation of the parent α-cyclodextrin to form this compound alters its physicochemical properties, such as solubility and the nature of its interaction with guest molecules, by modifying the hydrogen-bonding capacity and hydrophobicity of the rims.

Thermodynamic Driving Forces in Complexation

The spontaneous formation of an inclusion complex is indicated by a negative Gibbs free energy change (ΔG). This thermodynamic parameter is a function of both enthalpy (ΔH) and entropy (ΔS) changes during the complexation event (ΔG = ΔH - TΔS). The interplay between these enthalpic and entropic contributions determines the stability and affinity of the host-guest system. mdpi.com While specific thermodynamic data for this compound are not extensively documented, the principles can be understood from studies on its parent compound, α-cyclodextrin, and other methylated cyclodextrins. nih.govresearchgate.net

| Parameter | Description | Typical Contribution to Complexation |

| ΔG (Gibbs Free Energy) | The overall energy change that determines the spontaneity of the complexation. | Must be negative for spontaneous complex formation. |

| ΔH (Enthalpy) | The heat change associated with the formation of non-covalent bonds (e.g., van der Waals forces, hydrogen bonds) between host and guest. | Often negative (exothermic), indicating favorable interactions. frontiersin.org |

| ΔS (Entropy) | The change in disorder of the system, primarily driven by the release of ordered water molecules from the cyclodextrin cavity and the guest's solvation shell. | Often positive, indicating an increase in overall system disorder, which favors complexation. acs.org |

Once the guest molecule is positioned within the host cavity, van der Waals forces become a critical stabilizing interaction. researchgate.netpan.pl These are weak, short-range forces that arise from transient fluctuations in electron density, creating temporary dipoles (London dispersion forces) and interactions between permanent and induced dipoles. For a stable complex to form, there must be a close spatial fit between the guest and the inner surface of the this compound cavity, maximizing the contact surface area. nih.gov Studies on related methylated cyclodextrins suggest that methylation can increase the flexibility of the cyclodextrin ring, allowing for a more intimate fit and stronger van der Waals contacts with the guest molecule compared to the more rigid parent cyclodextrin.

While the cavity itself is hydrophobic, the rims of this compound, containing both hydroxyl and methoxy (B1213986) groups, can participate in hydrogen bonding with suitably functionalized guest molecules. pan.pl Although generally considered a secondary contributor to stability compared to hydrophobic and van der Waals interactions, hydrogen bonds between the guest and the host's rim can significantly enhance the specificity and stability of the complex. researchgate.net Electrostatic interactions, such as ion-dipole or dipole-dipole forces, can also play a role, particularly if the guest molecule possesses charged or highly polar functional groups. researchgate.netpan.pl For instance, the binding affinity of ionizable guests to cyclodextrins can be significantly influenced by the pH of the solution, which alters the charge state of the guest. mdpi.cominnovareacademics.in

Kinetic Aspects of Host-Guest Association and Dissociation

The formation and dissociation of a cyclodextrin inclusion complex is a dynamic equilibrium. The kinetics of this process are described by the association rate constant (k_on) and the dissociation rate constant (k_off).

Host + Guest ⇌ Host-Guest Complex

The rates of association and dissociation are influenced by several factors:

Steric Hindrance: The size and shape of the guest molecule relative to the cavity dimensions of this compound can create steric barriers that slow down the rate of entry (association).

Guest Desolvation: The rate at which water molecules are shed from the guest's surface can be a limiting factor for association.

Specific kinetic data for this compound is limited. However, in one study investigating the degradation of insulin (B600854) in the presence of various enhancers, this compound (at concentrations of 0.5%, 1%, and 5%) did not significantly alter the degradation kinetics of insulin, suggesting a neutral or very rapid and reversible interaction under the tested conditions. nih.gov

| Kinetic Parameter | Description | Factors of Influence |

| k_on (Association Rate Constant) | The rate at which the host and guest form a complex. | Guest size/shape, solvent properties, steric hindrance. |

| k_off (Dissociation Rate Constant) | The rate at which the complex breaks apart into the free host and guest. | Strength of non-covalent interactions, stability of the complex. |

| K_a (Association Constant) | The equilibrium constant for complex formation (K_a = k_on / k_off). A higher K_a indicates a more stable complex. | Thermodynamic factors (ΔH, ΔS), host-guest complementarity. |

Stoichiometry and Geometry of Inclusion Complexes

The formation of inclusion complexes between this compound (DM-α-CD) and guest molecules is governed by the principles of supramolecular chemistry, where non-covalent interactions drive the association of host and guest. The resulting complexes are characterized by specific stoichiometries and well-defined geometries, which are influenced by the molecular characteristics of both interacting partners.

Determination of Host-Guest Ratios (e.g., 1:1, 1:2)

The stoichiometry of an inclusion complex refers to the molar ratio of the host (DM-α-CD) to the guest molecule. While 1:1 complexes are most common, other ratios such as 1:2 (one guest to two hosts) or 2:1 (two guests to one host) can also form depending on the relative sizes and binding characteristics of the components.

Several analytical techniques are employed to determine these host-guest ratios. Methods like Nuclear Magnetic Resonance (NMR) titration, UV-Vis spectroscopy (often using the continuous variation or Job's plot method), and mass spectrometry are standard for studying these complexes in solution. researchgate.net Phase solubility analysis is another powerful technique that reveals the stoichiometry by examining the solubility of a guest in the presence of increasing concentrations of the host. nih.gov

A notable study investigating the interaction between DM-α-CD and the large cyclic peptide, Cyclosporin A, in an aqueous solution utilized the phase solubility method. The results indicated the formation of both 1:1 and 1:2 (host-to-guest) complexes. However, the stability constant (K) for the 1:1 complex was found to be significantly higher than that of the 1:2 complex, demonstrating a much stronger affinity for the 1:1 association. nih.gov This suggests that while multiple stoichiometries can exist in equilibrium, one is often thermodynamically preferred.

Table 1: Stability Constants of this compound Complexes with Cyclosporin A

| Complex Stoichiometry (Host:Guest) | Stability Constant (K) in M⁻¹ | Method of Determination |

| 1:1 | 1060 | Phase Solubility |

| 1:2 | 15 | Phase Solubility |

| Data sourced from a study on the interaction of Cyclosporin A with DM-α-CD. nih.gov |

Inclusion Orientation of Guest Molecules within the this compound Cavity

The orientation of a guest molecule within the DM-α-CD cavity is a critical aspect of the complex's geometry. This orientation is dictated by factors such as maximizing favorable non-covalent interactions (e.g., van der Waals forces, hydrophobic interactions) and minimizing steric hindrance. The toroidal shape of the cyclodextrin, with a wider secondary rim and a narrower primary rim, offers distinct environments for guest interaction.

X-ray crystallography provides definitive insights into the solid-state structure of these complexes. Studies on crystalline hexakis(2,6-di-O-methyl)-α-cyclodextrin (a common form of DM-α-CD) have revealed fascinating inclusion behaviors. In one crystalline form, a single water molecule is found encapsulated within the macrocyclic cavity. researchgate.net In another form, the DM-α-CD molecules arrange into a helically extended polymer-like chain, where an O-6CH3 methoxyl group from an adjacent host molecule is included within the cavity of its neighbor. researchgate.net This phenomenon of self-inclusion underscores the cavity's affinity for hydrophobic moieties, even those belonging to the host itself.

For more complex guests, spectroscopic methods like 2D NMR (specifically ROESY) are invaluable for elucidating the inclusion geometry in solution. In the case of the DM-α-CD complex with Cyclosporin A, ¹H-NMR and ROESY spectra indicated that the inclusion primarily involves the side chains of the various amino acid residues of the peptide guest, rather than the entire molecule being deeply engulfed. nih.gov

Influence of Guest Molecular Architecture on Complexation

The molecular architecture of the guest—its size, shape, and the nature of its functional groups—is a decisive factor in the formation and stability of inclusion complexes with DM-α-CD. A fundamental requirement for stable complexation is a good steric fit between the guest and the host cavity. frontiersin.org

The cavity of α-cyclodextrin is relatively small, making it ideal for encapsulating small molecules, such as those with single aromatic rings or short aliphatic chains. frontiersin.orgmdpi.com The methylation in DM-α-CD increases the hydrophobicity and depth of the cavity, which can influence its binding preferences compared to the parent α-cyclodextrin.

The complexation with Cyclosporin A, a bulky, cyclic molecule, demonstrates that even large guests can form stable complexes if they possess suitable moieties, like hydrophobic amino acid side chains, that can fit within the cavity. nih.gov Conversely, studies on native α-cyclodextrin have shown that guests that are too small may not be held tightly enough to form a stable complex, while guests that are too large will be excluded. vt.edu The charge of the guest molecule also plays a role; for instance, less positively charged (more basic) guests have been shown to bind more strongly to cyclodextrins in some cases. mdpi.com The specific architecture of the guest dictates which part of the molecule penetrates the cavity and how strongly it is bound.

Conformational Dynamics and Structural Adaptations upon Complexation

The process of inclusion is not a simple "lock-and-key" interaction. Instead, it often involves dynamic conformational changes in both the host and the guest, a phenomenon known as induced fit. The inherent flexibility of the DM-α-CD macrocycle is central to this process.

Host Cavity Flexibility and Guest Conformation

Contrary to a depiction as a rigid, perfectly symmetrical torus, the DM-α-CD molecule possesses considerable conformational flexibility. oup.comoup.com This flexibility is enhanced compared to its parent, α-cyclodextrin, because the methylation at the O-2 and O-6 positions disrupts the rigid belt of intramolecular hydrogen bonds that characterizes the native structure. mdpi.com

X-ray crystallographic analysis of hexakis(2,6-di-O-methyl)-α-CD reveals that the individual dimethyl-D-glucose units that form the ring can incline at significantly different tilt angles. oup.com This results in a distorted, less symmetrical cavity compared to the more regular, canonical cylindrical structure of native α-cyclodextrin. oup.comoup.com This inherent structural plasticity allows the host to adapt its cavity shape to better accommodate incoming guest molecules. mdpi.com

In the absence of a suitable guest, α-cyclodextrin in solution can adopt a distorted or "collapsed" cone conformation. researchgate.netresearchgate.net Upon complexation, it is forced to maintain a more open, truncated cone shape to house the guest. researchgate.netresearchgate.net This transition from a collapsed to an open state is an essential part of the inclusion process and highlights the host's dynamic nature. The guest molecule, in turn, may also adopt a specific conformation to fit within the confines of the host cavity.

Induced-Fit Mechanisms

The concept of an "induced-fit" mechanism, where the host and guest mutually adapt their conformations upon binding, is crucial to understanding DM-α-CD complexation. mdpi.com The enhanced structural flexibility of DM-α-CD makes it particularly well-suited for this type of interaction. A "flexibilization-promoted induced-fit mechanism" has been proposed as the primary driving force for inclusion complex formation. oup.comoup.com

Advanced Characterization and Spectroscopic Probing of Dimethyl Alpha Cyclodextrin Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Supramolecular Interactions

NMR spectroscopy stands as a cornerstone technique for the study of supramolecular interactions involving cyclodextrins. d-nb.info It provides a wealth of information regarding the formation of inclusion complexes, their stoichiometry, binding affinities, and the spatial arrangement of the guest molecule within the host cavity. mdpi.commdpi.com

Proton (¹H) and Carbon (¹³C) Chemical Shift Perturbations

The formation of an inclusion complex between a guest molecule and dimethyl-alpha-cyclodextrin induces changes in the chemical environments of the protons and carbons of both species. These changes are observed as perturbations or shifts in their respective NMR signals. Protons located on the inner surface of the cyclodextrin (B1172386) cavity (H-3 and H-5) are particularly sensitive to the inclusion of a guest molecule. d-nb.infomdpi.com Upon complexation, these protons typically exhibit significant chemical shift changes, providing direct evidence of the inclusion phenomenon. nih.gov Conversely, protons on the exterior of the cyclodextrin (H-2 and H-4) show smaller or no shifts. d-nb.info

Similarly, the ¹³C NMR signals of both the host and guest can be perturbed. The magnitude and direction of these chemical shift changes (Δδ) are dependent on the specific interactions, such as hydrophobic and van der Waals forces, between the guest and the cyclodextrin cavity. mdpi.com Analysis of these perturbations for each carbon atom of the guest can reveal which parts of the molecule are interacting most strongly with the cyclodextrin. researchgate.net For instance, the encapsulation of a guest's aromatic ring within the hydrophobic cavity often leads to upfield shifts for the ring's protons and carbons due to the shielding environment of the cyclodextrin.

| Proton | Typical Chemical Shift Change (Δδ) upon Inclusion |

| DM-α-CD H-3 | Significant upfield or downfield shift |

| DM-α-CD H-5 | Significant upfield or downfield shift |

| Guest Protons | Shifts depend on the depth of inclusion and proximity to the CD cavity |

2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Spatial Proximity

Two-dimensional (2D) NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the three-dimensional structure of inclusion complexes in solution. mdpi.combeilstein-journals.org These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected by covalent bonds.

By observing cross-peaks between the protons of the this compound and the protons of the guest molecule, a detailed picture of the inclusion geometry can be constructed. mdpi.commdpi.com For example, a cross-peak between the H-3 or H-5 protons of DM-α-CD and specific protons of a guest molecule provides unambiguous evidence that this part of the guest is located inside the cyclodextrin cavity. mdpi.com The intensity of these cross-peaks can also provide semi-quantitative information about the distances between the interacting protons. ROESY is often preferred for studying cyclodextrin complexes as it helps to avoid complications from spin diffusion and can provide clearer results for molecules with intermediate molecular weights. beilstein-journals.orgbeilstein-journals.org

| 2D NMR Technique | Information Gained |

| NOESY | Through-space correlations between protons, indicating spatial proximity. |

| ROESY | Similar to NOESY, but often better for determining the geometry of medium-sized complexes. beilstein-journals.org |

NMR Titration for Binding Constant Determination

NMR titration is a widely used method to determine the binding constant (K) of host-guest complexation. researchgate.net This experiment involves systematically varying the concentration of either the host or the guest while keeping the other constant and monitoring the chemical shift changes of specific protons. tottori-u.ac.jp

A plot of the observed chemical shift change (Δδ) versus the concentration of the titrant is generated. This binding isotherm can then be fitted to a specific binding model (e.g., 1:1, 1:2, or 2:1 host-guest stoichiometry) to calculate the binding constant. mdpi.com The accuracy of the determined binding constant relies on the careful selection of the monitored protons and the appropriate binding model. researchgate.net For instance, the formation of a 1:1 inclusion complex between a guest and this compound can be analyzed by monitoring the chemical shift of the guest's protons or the inner protons of the cyclodextrin. mdpi.com

| Parameter | Description |

| Binding Constant (K) | A measure of the strength of the association between the host and guest molecules. |

| Stoichiometry | The ratio in which the host and guest molecules associate (e.g., 1:1, 1:2). |

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Association

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. researchgate.netnih.gov The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones.

In the context of this compound systems, DOSY can be used to confirm the formation of an inclusion complex. mdpi.com When a guest molecule forms a complex with the larger cyclodextrin, the resulting supramolecular entity will have a slower diffusion rate than the free guest molecule. acs.org This is observed in the DOSY spectrum as the signals of the complexed guest appearing at the same diffusion coefficient as the cyclodextrin. This technique is particularly useful for providing evidence of association and for studying more complex systems involving multiple species or aggregation. core.ac.ukresearchgate.net

| Technique | Principle | Application to DM-α-CD Systems |

| DOSY | Separates NMR signals based on molecular diffusion rates. | Confirms complex formation by showing that the host and guest diffuse together as a single entity. researchgate.net |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy offer complementary information to NMR by probing changes in the vibrational modes and electronic transitions of molecules upon complexation.

Fourier-transform Infrared (FTIR) Spectroscopy for Functional Group Changes

Fourier-transform infrared (FTIR) spectroscopy is a sensitive technique for detecting changes in the vibrational modes of functional groups within a molecule. rsc.org When a guest molecule is encapsulated within the this compound cavity, the vibrational frequencies of its functional groups can be altered due to changes in their microenvironment and potential interactions with the host. researchgate.net

For example, the stretching frequency of a carbonyl group (C=O) or a hydroxyl group (O-H) on a guest molecule may shift to a different wavenumber or change in intensity upon inclusion. beilstein-journals.orgijcrt.org These spectral changes can indicate the formation of hydrogen bonds between the guest and the cyclodextrin's hydroxyl groups or the restriction of vibrational modes due to the confined space of the cavity. researchgate.net Comparing the FTIR spectrum of the inclusion complex with the spectra of the individual components and their physical mixture can confirm the formation of a true inclusion complex. nih.gov

| Spectral Change | Possible Interpretation |

| Shift in vibrational frequency | Change in the chemical environment or formation of new interactions (e.g., hydrogen bonds). |

| Change in peak intensity or shape | Restriction of vibrational modes upon inclusion in the cavity. |

| Disappearance of characteristic peaks | Indication that the corresponding functional group is shielded within the cyclodextrin cavity. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for confirming the formation of inclusion complexes and determining their stoichiometry and stability constants. nih.gov The principle lies in the change of the spectral properties of a guest molecule when it moves from a polar aqueous environment into the more hydrophobic cavity of the cyclodextrin. This environmental shift can cause a solvatochromic effect, leading to observable changes in the UV-Vis absorption spectrum. nih.gov

The formation of an inclusion complex with this compound can be evidenced by several spectral phenomena, including:

Hyperchromic or Hypochromic Effects: An increase or decrease in the molar absorptivity of the guest molecule.

Bathochromic or Hypsochromic Shifts: A shift of the absorption maximum to a longer (red shift) or shorter (blue shift) wavelength. nih.gov

Band Broadening: A widening of the absorption bands. oatext.com

These changes are plotted against the concentration of the cyclodextrin in phase-solubility studies to determine the binding or stability constant (K) of the complex. mdpi.comnih.gov Although UV-Vis spectroscopy is a powerful quantitative tool, it is generally used in conjunction with other methods for a complete structural elucidation. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Analysis

Circular Dichroism (CD) spectroscopy is an exceptionally powerful tool for investigating the chiral aspects of cyclodextrin complexes. Since this compound is an inherently chiral molecule, it can induce chirality in an achiral guest molecule upon its inclusion into the cavity. This phenomenon, known as Induced Circular Dichroism (ICD), is a definitive indicator of complex formation. mdpi.comscispace.com

The key insights provided by CD spectroscopy include:

Conformational Details: The sign of the ICD signal provides valuable information about the geometry of the inclusion complex. According to the Harata-Kodaka rules, an axial inclusion (where the electronic transition moment of the guest is parallel to the cyclodextrin's main axis) results in a positive ICD signal, whereas an equatorial inclusion (perpendicular orientation) yields a negative signal. scispace.com

Chiral Recognition: CD spectroscopy is instrumental in studying the enantioselective binding of chiral guests. The formation of diastereomeric complexes between the chiral cyclodextrin and the guest enantiomers often results in distinct ICD spectra, allowing for the differentiation and quantification of enantiomeric interactions. mdpi.com

Studies on the parent α-cyclodextrin have shown that the stoichiometry of the complex can be critical for chiral recognition. For some monoterpenoids, enantioselectivity was only observed with a 1:2 guest-to-cyclodextrin stoichiometry, whereas the 1:1 complexes did not exhibit chiral recognition. nih.gov

Fluorescence Spectroscopy for Quenching and Enhancement Studies

Fluorescence spectroscopy is a highly sensitive method for studying the formation and dynamics of this compound inclusion complexes with fluorescent guest molecules. mdpi.comislandscholar.ca The transfer of a fluorophore from the aqueous phase into the nonpolar cyclodextrin cavity typically results in a significant change in its fluorescence signal.

Fluorescence Enhancement: The most common observation is an enhancement of the guest's fluorescence intensity. mdpi.com This occurs because the hydrophobic cavity protects the fluorophore from non-radiative decay pathways that are prevalent in the polar, protic aqueous environment. This effect can be used to calculate binding constants and stoichiometries. islandscholar.ca

Fluorescence Quenching: In some cases, the fluorescence of a guest molecule is decreased upon complexation, a process known as quenching. union.edu This can happen if the cyclodextrin itself or co-complexed species facilitate a de-excitation pathway. For instance, in a study of dimethyl esters with alpha-cyclodextrin (B1665218), the fluorescence intensity of the guests decreased upon complex formation, allowing for the determination of thermodynamic parameters. nih.gov

A study on the complexation of dimethyl terephthalate (B1205515) (DMT) and dimethyl isophthalate (B1238265) (DMI) with α-cyclodextrin demonstrated the formation of stable 1:1 complexes, whereas dimethyl phthalate (B1215562) (DMP) did not form a complex. nih.gov The thermodynamic parameters for the stable complexes were determined through fluorescence measurements at various temperatures.

| Guest Molecule | Binding Constant (K) / M⁻¹ | ΔH° / kJ mol⁻¹ | ΔS° / J mol⁻¹ K⁻¹ |

| DMT with α-CD | 205 ± 15 | -18.7 ± 1.5 | -20.6 ± 5.0 |

| DMI with α-CD | 90 ± 10 | -13.8 ± 1.2 | -10.1 ± 4.0 |

Data sourced from a study on the thermodynamics of complexation between dimethyl esters and alpha-cyclodextrin. nih.gov

Calorimetric and Thermodynamic Characterization

Calorimetric methods provide direct measurement of the heat changes associated with complex formation, offering unparalleled insight into the thermodynamic driving forces of these interactions.

Isothermal Titration Calorimetry (ITC) for Enthalpy, Entropy, and Binding Constants

Isothermal Titration Calorimetry (ITC) is a premier technique for the thermodynamic characterization of host-guest interactions. nih.gov By measuring the heat evolved or absorbed during the titration of a guest molecule into a solution of this compound, ITC can directly determine the binding affinity (Kₐ), reaction stoichiometry (n), and the enthalpy of binding (ΔH). researchgate.net From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

The data from ITC experiments reveal the nature of the forces driving the complexation:

Enthalpy-driven processes (negative ΔH) are typically associated with the formation of van der Waals interactions and hydrogen bonds.

For many cyclodextrin systems, complex formation is found to be spontaneous, driven by favorable entropic changes. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions of Complexes

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the physical state of the guest and the complex. akjournals.com When an inclusion complex is formed, the guest molecule is dispersed at a molecular level within the cyclodextrin matrix. This change in the physical state leads to distinct alterations in the DSC thermogram.

The formation of a this compound complex is often confirmed by the disappearance or significant shift of the melting point peak of the crystalline guest molecule. researchgate.netfarmaciajournal.com This indicates that the guest is no longer present in its crystalline lattice but is instead encapsulated within the cyclodextrin cavity, often resulting in an amorphous solid dispersion. akjournals.com The reduction in the enthalpy of fusion of the drug can be used to quantify the degree of amorphization. akjournals.comresearchgate.net DSC is therefore a powerful tool for characterizing the solid-state interactions between a guest and this compound.

Surface and Solution Phase Characterization Techniques

Beyond the core spectroscopic and calorimetric methods, a range of other techniques are used to characterize the broader properties of this compound systems.

Chromatographic Methods: Methylated cyclodextrins, including permethylated α-cyclodextrin, are highly effective as chiral stationary phases (CSPs) in gas chromatography (GC) and high-performance liquid chromatography (HPLC). bme.hu Their ability to form diastereomeric complexes with enantiomers allows for their separation and analysis. The differing stabilities of these transient complexes lead to different retention times, enabling effective chiral resolution.

Microscopy: Techniques such as Scanning Electron Microscopy (SEM) are used to study the morphology, crystal habit, and particle size of solid inclusion complexes. farmaciajournal.com The formation of a complex often results in a particle morphology that is distinctly different from that of the individual components.

Scattering Techniques: In solution, this compound complexes can form larger aggregates or self-assemble into higher-order structures. pku.edu.cn Small-Angle Neutron Scattering (SANS) can be used to probe the size, shape, and internal structure of these nano-assemblies in solution, providing information on their temperature-responsive behavior and hierarchical organization. rsc.org

Phase Solubility Analysis for Apparent Solubility Enhancement

Phase solubility analysis is a fundamental technique used to investigate the interactions between a host molecule, such as this compound (DM-α-CD), and a poorly soluble guest molecule. free.fr This method provides insights into the stoichiometry of the inclusion complex and the stability constant of the equilibrium. free.fr The process involves preparing a series of aqueous solutions with increasing concentrations of DM-α-CD. An excess amount of the poorly water-soluble compound is added to each solution. The mixtures are then agitated at a constant temperature until equilibrium is reached, after which the undissolved compound is removed, and the concentration of the dissolved guest molecule in the filtrate is determined. beilstein-journals.org

The resulting data are presented in a phase solubility diagram, where the total concentration of the dissolved guest is plotted against the concentration of DM-α-CD. beilstein-journals.org The shape of this diagram reveals the nature of the interaction. A-type profiles indicate the formation of soluble inclusion complexes, with AL-type diagrams showing a linear increase in guest solubility with increasing cyclodextrin concentration, suggesting a 1:1 stoichiometry. acs.orgsci-hub.se AP-type diagrams display a positive deviation from linearity, implying the formation of higher-order complexes with respect to the cyclodextrin. nih.gov Conversely, B-type diagrams suggest the formation of complexes with limited solubility. sci-hub.se

The enhancement of the apparent solubility of a guest molecule upon complexation with DM-α-CD is a key parameter derived from these studies. touro.edu For instance, the solubility of various poorly soluble drugs has been shown to increase significantly in the presence of cyclodextrins. touro.edunih.gov The complexation efficiency (CE), which is the ratio of the complexed guest to the free cyclodextrin, can also be calculated from the phase solubility diagram and provides a measure of the cyclodextrin's solubilizing power. beilstein-journals.org

Table 1: Hypothetical Phase Solubility Data for a Guest Compound with this compound

| DM-α-CD Concentration (mM) | Dissolved Guest Concentration (mM) |

| 0 | 0.1 |

| 2 | 0.5 |

| 4 | 0.9 |

| 6 | 1.3 |

| 8 | 1.7 |

| 10 | 2.1 |

Surface Tension Measurements for Interfacial Activity

Surface tension measurements are employed to understand the interfacial activity of this compound and its inclusion complexes. journalijdr.com The surface tension of an aqueous solution changes upon the addition of a solute that has surface-active properties. While cyclodextrins themselves are only weakly surface-active, their ability to form inclusion complexes with hydrophobic guest molecules can significantly alter the surface tension of the solution. journalijdr.commdpi.com

The formation of an inclusion complex between DM-α-CD and a surface-active guest molecule typically leads to an increase in the surface tension of the solution. journalijdr.com This is because the hydrophobic part of the guest molecule, which tends to accumulate at the air-water interface, is encapsulated within the cyclodextrin cavity, effectively removing it from the surface. journalijdr.com This phenomenon can be used to determine the stoichiometry and stability constants of the host-guest complexes. uc.pt By monitoring the change in surface tension as a function of cyclodextrin concentration at a fixed guest concentration, a titration curve can be generated. The break point in this curve often corresponds to the stoichiometry of the complex. journalijdr.com

The Wilhelmy plate method and the du Noüy ring method are common techniques for measuring surface tension. journalijdr.commdpi.com These measurements provide valuable information on how DM-α-CD interacts with guest molecules at interfaces, which is crucial for applications such as emulsions and foams.

Table 2: Hypothetical Surface Tension Data for a Surfactant Solution with Increasing this compound Concentration

| DM-α-CD Concentration (mM) | Surface Tension (mN/m) |

| 0 | 35.2 |

| 1 | 38.5 |

| 2 | 41.8 |

| 3 | 45.1 |

| 4 | 48.3 |

| 5 | 51.0 |

Conductometric Studies of Ionic Guest Complexation

Typically, the experiment involves titrating a solution of the ionic guest with a solution of DM-α-CD while monitoring the conductivity. acs.org A plot of molar conductivity versus the molar ratio of cyclodextrin to the ionic guest can reveal the stoichiometry of the complex, which is often indicated by a break in the curve. jacsdirectory.com From the changes in conductivity, the association constant (Kf) for the complex formation can be determined. nih.govmdpi.com

This technique is particularly useful for studying the interactions between DM-α-CD and ionic drugs, surfactants, or other charged species. The data obtained can provide insights into the driving forces of complexation and the structure of the resulting complex in solution. acs.org For example, a decrease in molar conductivity upon the addition of DM-α-CD suggests that the formed complex has a lower mobility than the free ion, which is often the case due to the increased size of the complexed species. mdpi.com

Table 3: Hypothetical Molar Conductivity Data for an Ionic Drug with Increasing this compound Concentration

| DM-α-CD Concentration (mM) | Molar Conductivity (S cm²/mol) |

| 0 | 95.0 |

| 2 | 88.5 |

| 4 | 82.3 |

| 6 | 76.6 |

| 8 | 71.2 |

| 10 | 66.0 |

Ultrasonic Velocity Measurements for Solution Properties

Ultrasonic velocity measurements provide a sensitive method for probing the properties of solutions containing this compound and its inclusion complexes. pan.pl The velocity of sound in a liquid is dependent on its density and adiabatic compressibility. acs.org The formation of an inclusion complex alters the local structure and interactions within the solution, leading to changes in these properties and, consequently, the ultrasonic velocity. researchgate.netacs.org

Ultrasonic relaxation spectroscopy can also be employed to study the kinetics of complex formation and dissociation. researchgate.net This involves measuring the frequency dependence of the sound absorption coefficient. The relaxation frequencies observed are related to the rate constants of the association and dissociation processes. researchgate.net These measurements offer a dynamic view of the host-guest interactions in solution.

Table 4: Hypothetical Ultrasonic Velocity Data for a Solution of a Guest Molecule upon Titration with this compound

| DM-α-CD Concentration (mM) | Ultrasonic Velocity (m/s) |

| 0 | 1497.0 |

| 1 | 1497.5 |

| 2 | 1498.0 |

| 3 | 1498.5 |

| 4 | 1499.0 |

| 5 | 1499.4 |

Solid-State and Morphological Analysis

X-ray Powder Diffraction (XRPD) for Crystalline State Analysis

X-ray powder diffraction (XRPD) is a powerful technique for the characterization of the solid-state properties of this compound and its inclusion complexes. scispace.com It provides information about the crystalline or amorphous nature of a sample. researchgate.net Crystalline materials produce a characteristic diffraction pattern with sharp peaks at specific angles, which is determined by their crystal lattice structure. scispace.comcambridge.org In contrast, amorphous materials lack long-range order and produce a diffuse diffraction pattern with broad halos. researchgate.net

The formation of an inclusion complex between DM-α-CD and a guest molecule often leads to the formation of a new crystalline phase with a unique XRPD pattern that is different from the patterns of the individual components. scispace.commdpi.com In many cases, the complexation process can lead to a decrease in the crystallinity of the guest molecule or even its complete amorphization, which is evident by the disappearance or reduction in the intensity of its characteristic diffraction peaks. researchgate.netmdpi.com

By comparing the XRPD patterns of the pure guest, pure DM-α-CD, their physical mixture, and the prepared complex, the formation of an inclusion complex can be confirmed. mdpi.com The appearance of new peaks or a significant change in the diffraction pattern is a strong indication of complex formation. scispace.com This technique is crucial for understanding the solid-state structure of these systems and for quality control in the preparation of solid formulations. nih.gov

Table 5: Hypothetical X-ray Powder Diffraction Peak Positions (2θ) for a Guest, DM-α-CD, their Physical Mixture, and the Inclusion Complex

| Sample | Prominent 2θ Peaks (°) |

| Guest | 10.5, 15.2, 21.8, 25.4 |

| DM-α-CD | 9.8, 12.6, 17.3, 22.1 |

| Physical Mixture | 9.8, 10.5, 12.6, 15.2, 17.3, 21.8, 22.1, 25.4 |

| Inclusion Complex | 11.2, 14.8, 18.5, 23.0 |

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning electron microscopy (SEM) is a valuable imaging technique used to investigate the particle morphology, including the size and shape, of this compound and its inclusion complexes. mdpi.compku.edu.cn SEM provides high-resolution, three-dimensional images of the surface of solid materials. pku.edu.cn This allows for a visual comparison of the morphology of the raw materials and the resulting complex. plos.org

The formation of an inclusion complex can lead to significant changes in the morphology of the particles. plos.org For example, the individual components may have distinct crystalline shapes, while the complex may appear as particles with a different shape, size, or surface texture. mdpi.com In some cases, the complexation process can result in the formation of aggregates or amorphous particles with a more spherical or irregular shape. pku.edu.cnplos.org

By examining the SEM micrographs of the pure guest molecule, DM-α-CD, their physical mixture, and the prepared complex, the formation of a new solid phase can be visually confirmed. plos.org The changes in particle morphology observed with SEM can provide complementary evidence for the formation of an inclusion complex, supporting the findings from other analytical techniques such as XRPD and thermal analysis. mdpi.complos.org

X-ray Crystallography for Atomic-Level Structure Elucidation of Complexes

The application of X-ray crystallography to dimethyl-α-CD systems has revealed detailed structural information. For instance, the crystal structure of hexakis(2,6-di-O-methyl)-α-cyclodextrin (a specific dimethyl-α-CD) has been determined in different crystal forms, showcasing the molecule's conformational flexibility. researchgate.net In one form, crystallized from an aqueous sodium chloride solution, the dimethyl-α-CD molecule adopts a typical cage-type packing structure with a water molecule encapsulated within its macrocyclic cavity. researchgate.net In another crystalline form, obtained by slow evaporation at a higher temperature, the molecules arrange into a helical polymeric chain. researchgate.net This is achieved through the inclusion of a methoxyl group from an adjacent molecule, demonstrating the capability of dimethyl-α-CD to form self-inclusion complexes. researchgate.net

The analysis of dimethyl-α-CD inclusion complexes with various guest molecules further highlights the utility of X-ray crystallography. Detailed studies on complexes with molecules such as 1-propanol (B7761284) and iodine have been conducted. researchgate.net These investigations have determined the crystal system, space group, and unit cell dimensions, which are crucial parameters for defining the crystal's structure. The precise atomic positions derived from these studies allow for the calculation of bond lengths, bond angles, and the distances of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for the stability of the complex. mdpi.com

For example, in the crystal structures of hexakis(2,6-di-O-methyl)-α-cyclodextrin complexes with 1-propanol and iodine, the host molecules are arranged in a herringbone fashion, creating a cage-type packing structure. researchgate.net The guest molecules are located within these cages, and their orientation and conformation are precisely determined. Such detailed structural data is invaluable for correlating the structure of the complex with its physicochemical properties and for designing new host-guest systems with tailored functionalities.

The insights gained from X-ray crystallography are not limited to the solid state. The atomic coordinates determined from crystal structures serve as a crucial starting point for computational studies, such as molecular dynamics simulations, which can then be used to explore the behavior of these complexes in solution. mdpi.com

Below is a table summarizing crystallographic data for selected this compound systems, illustrating the type of detailed information obtained from X-ray diffraction studies.

| Complex | Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Guest Location | Reference |

| Hexakis(2,6-di-O-methyl)-α-cyclodextrin (from NaCl aq.) | Monoclinic | P2₁ | Not specified | Water molecule in cavity | researchgate.net |

| Hexakis(2,6-di-O-methyl)-α-cyclodextrin (from water at ~90°C) | Orthorhombic | P2₁2₁2₁ | Not specified | O-6CH₃ group of adjacent molecule | researchgate.net |

| Hexakis(2,6-di-O-methyl)-α-cyclodextrin · 1-propanol | Monoclinic | P2₁ | a=14.136, b=10.680, c=21.479, β=106.00 | Within cage-type packing | researchgate.net |

| Hexakis(2,6-di-O-methyl)-α-cyclodextrin · iodine | Monoclinic | P2₁ | a=14.124, b=10.667, c=21.443, β=106.29 | Within cage-type packing | researchgate.net |

Theoretical and Computational Investigations of Dimethyl Alpha Cyclodextrin

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques based on classical mechanics are instrumental in exploring the conformational landscape and dynamic behavior of large molecules like Dimethyl-alpha-cyclodextrin. These methods treat atoms as spheres and bonds as springs, allowing for the efficient calculation of molecular properties and interactions over time.

Molecular Dynamics (MD) simulations are a cornerstone of computational studies on cyclodextrins, providing a veritable "computational microscope" to observe their behavior in various environments. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering a detailed picture of conformational changes, solvent interactions, and the dynamics of host-guest binding.

Key insights from MD simulations on related cyclodextrin (B1172386) systems include the dynamics of water molecules within the cavity, the conformational flipping of the glucopyranose units, and the mechanism of guest inclusion and release. While specific MD studies exclusively focused on this compound are not abundant in the literature, the principles and findings from simulations of other methylated cyclodextrins are largely transferable.

Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound

| Parameter | Value/Description |

| Force Field | GLYCAM06 or q4md-CD |

| Water Model | TIP3P or SPC/E |

| System Size | ~5000 atoms (1 DM-α-CD, ~1500 water molecules) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Molecular Mechanics (MM) force fields are the mathematical functions and parameter sets used to describe the potential energy of a system of atoms. Energy minimization, also known as geometry optimization, is a computational process that seeks to find the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. This is crucial for obtaining stable, low-energy conformations of this compound and its host-guest complexes before running more computationally expensive simulations or for comparing the relative stabilities of different structures.

The choice of force field is critical for the accuracy of MM calculations. For carbohydrates like cyclodextrins, specialized force fields such as GLYCAM and q4md-CD have been developed to accurately model their unique structural features. These force fields include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the guest) when bound to a second (the host) to form a stable complex. In the context of this compound, docking simulations are invaluable for predicting the binding mode of a potential guest molecule within its cavity and for estimating the strength of the interaction, often expressed as a binding energy or docking score.

The process typically involves treating the host molecule as rigid or semi-flexible and allowing the guest molecule to explore various translational, rotational, and conformational degrees of freedom. A scoring function is then used to evaluate the fitness of each potential binding pose. Docking studies can provide initial models of host-guest complexes that can be further refined using more rigorous methods like MD simulations or quantum chemical calculations.

While specific docking studies with comprehensive binding energy data for a wide range of guests with this compound are limited, the general principles are well-established from studies with other cyclodextrins. These studies have shown that the hydrophobic effect and van der Waals interactions are the primary driving forces for complexation.

Table 2: Illustrative Docking Scores for Hypothetical Guest Molecules with this compound

| Guest Molecule | Predicted Binding Energy (kcal/mol) |

| Benzene | -4.5 |

| Toluene | -5.2 |

| p-Xylene | -5.8 |

| Adamantane | -7.1 |

Note: These values are for illustrative purposes and represent typical ranges observed for similar host-guest systems.

Quantum Chemical (QC) Approaches

Quantum chemical methods, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure of molecules compared to classical force fields. These methods are essential for studying phenomena that depend on the distribution of electrons, such as chemical reactivity, spectroscopic properties, and the nature of non-covalent interactions.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. DFT calculations are used to determine the electronic structure of this compound, including its molecular orbitals, electron density distribution, and electrostatic potential. This information is crucial for understanding the nature of the host-guest interactions, particularly the role of electrostatic and dispersion forces.

DFT can be used to optimize the geometry of this compound and its complexes with a high degree of accuracy. Furthermore, DFT calculations can provide insights into the changes in electronic properties upon complexation, such as shifts in orbital energies and changes in atomic charges. For instance, studies on related cyclodextrin complexes have shown that dispersion-corrected DFT functionals are important for accurately describing the binding energies.

Semi-empirical methods are a class of quantum chemical methods that use parameters derived from experimental data to simplify the calculations. This makes them significantly faster than ab initio methods like DFT, allowing for the study of larger molecular systems or for performing preliminary calculations before employing more computationally expensive methods.

Methods such as PM3 (Parametric Method 3), AM1 (Austin Model 1), and PM6 (Parametric Method 6) have been widely used to study cyclodextrin chemistry. These methods are particularly useful for initial conformational searches and for calculating the heats of formation of host-guest complexes. While they are generally less accurate than DFT, they can provide valuable qualitative insights and trends. For example, semi-empirical methods have been used to successfully predict the relative stabilities of different isomers of cyclodextrin complexes.

Table 3: Comparison of Computational Time for a Single Point Energy Calculation on this compound

| Method | Relative Computational Cost |

| MM (Force Field) | 1x |

| PM6 (Semi-Empirical) | ~100x |

| DFT (B3LYP/6-31G)* | ~10,000x |

Note: These are approximate relative costs and can vary depending on the specific software and hardware used.

Basis Set Selection and Dispersion Corrections for Accurate Interactions

The accuracy of quantum chemical calculations for non-covalent complexes, such as those formed by this compound, is highly dependent on the chosen level of theory, particularly the basis set and the treatment of electron correlation effects like dispersion forces.

Basis Set Selection: The choice of a basis set determines the flexibility with which molecular orbitals can be described. For large systems like cyclodextrin complexes, a balance must be struck between accuracy and computational cost. Pople-style basis sets, such as 6-31G(d,p) and its variations with diffuse functions (6-31++G(d,p) ), are frequently employed for geometry optimization and energy calculations of cyclodextrin systems. Diffuse functions are particularly important for accurately describing systems with significant non-covalent interactions and potential charge transfer, as they allow for a better representation of the electron density far from the atomic nuclei.

Dispersion Corrections: Van der Waals forces, particularly London dispersion forces, are critical for the stability of cyclodextrin inclusion complexes. Standard Density Functional Theory (DFT) functionals, such as B3LYP, often fail to adequately capture these long-range interactions. To rectify this, empirical dispersion corrections are incorporated into the DFT calculations. The most common are Grimme's D3 and D4 corrections, which add an energy term to the DFT energy to account for dispersion. Studies have shown that methods like B3LYP-D3 provide a significant improvement in accuracy for both geometrical parameters and complexation energies of α-cyclodextrin complexes, often yielding results that compare favorably with more computationally expensive methods. A comprehensive study involving 15 α-CD complexes found that the B3LYP/6-31G(d,p)-D3 approach was the most accurate among several tested methods.

The following table summarizes common combinations of functionals and basis sets used in cyclodextrin research.

| Functional | Basis Set | Dispersion Correction | Application |

| B3LYP | 6-31G(d,p) | D3 | Geometry Optimization, Complexation Energies |

| CAM-B3LYP | 6-31++G(d,p) | D3 | Binding Energy Calculations |

| M06-2X | 6-311+G** | (Built-in) | Geometries, Vibrational Frequencies |

| PW6B95 | 6-31G(d) | D3 | Re-optimization of Geometries |

Prediction and Analysis of Intermolecular Interactions

Computational methods allow for the detailed prediction and analysis of the non-covalent forces that govern the formation and stability of this compound complexes. These forces include hydrogen bonds, van der Waals interactions, and electrostatic contributions.